Vilanterol

説明

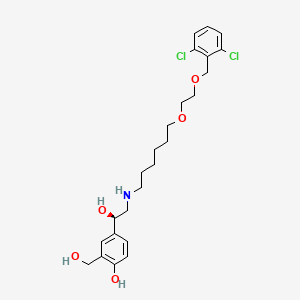

Structure

2D Structure

特性

IUPAC Name |

4-[(1R)-2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33Cl2NO5/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28/h5-9,14,24,27-30H,1-4,10-13,15-17H2/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFYYTQWSAWIGS-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNC[C@@H](C2=CC(=C(C=C2)O)CO)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198318 | |

| Record name | Vilanterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503068-34-6 | |

| Record name | Vilanterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503068-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vilanterol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503068346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vilanterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09082 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vilanterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1R)-2-({6-[(2-{[(2,6-dichlorophenyl)methyl]oxy}ethyl)oxy]hexyl}amino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILANTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/028LZY775B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vilanterol's Mechanism of Action in Bronchial Smooth Muscle Relaxation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vilanterol is a selective, ultra-long-acting beta2-adrenergic agonist (ultra-LABA) integral to the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] Its therapeutic efficacy is rooted in a well-defined molecular mechanism that culminates in the relaxation of bronchial smooth muscle, leading to prolonged bronchodilation. This technical guide provides a detailed exploration of this compound's mechanism of action, from receptor binding and signal transduction to the downstream cellular events that facilitate airway widening. It includes a summary of key quantitative data, detailed experimental protocols for foundational assays, and visualizations of the critical pathways and workflows involved.

Core Mechanism of Action: Beta2-Adrenergic Receptor Agonism

This compound exerts its pharmacological effects through high-affinity binding and activation of the beta2-adrenergic receptor (β2-AR), a Gs protein-coupled receptor located on the surface of airway smooth muscle cells.[2][4] This interaction is the initiating step in a signaling cascade that transitions the muscle from a contractile to a relaxed state.

The binding of this compound to the β2-AR induces a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, stimulates the intracellular enzyme adenylyl cyclase. Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic-3',5'-adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the pivotal event that triggers the downstream pathways responsible for smooth muscle relaxation.

Downstream Signaling Cascade: From cAMP to Myorelaxation

The elevation of intracellular cAMP initiates a series of phosphorylation events, primarily mediated by Protein Kinase A (PKA), that collectively reduce the contractility of bronchial smooth muscle cells.

The key downstream effects of PKA activation include:

-

Reduction of Intracellular Calcium ([Ca2+]i): PKA-mediated phosphorylation leads to a decrease in the concentration of free cytosolic calcium, a critical ion for muscle contraction. This is achieved through:

-

Inhibition of Ca2+ release from intracellular stores within the sarcoplasmic reticulum (SR).

-

Enhanced Ca2+ sequestration back into the SR.

-

Increased extrusion of Ca2+ out of the cell.

-

-

Modulation of Contractile Proteins: PKA directly influences the phosphorylation state of key proteins in the contractile apparatus.

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, the enzyme responsible for phosphorylating the myosin light chain, a prerequisite for muscle contraction.

-

Activation of Myosin Light Chain Phosphatase (MLCP): PKA can promote the activity of MLCP, which dephosphorylates the myosin light chain, favoring a relaxed state.

-

-

Membrane Hyperpolarization: PKA can phosphorylate and open potassium channels in the cell membrane. The resulting efflux of potassium ions hyperpolarizes the cell, making it less responsive to contractile stimuli.

The following diagram illustrates the primary signaling pathway initiated by this compound.

Caption: this compound-initiated signaling pathway.

Quantitative Pharmacological Data

This compound's clinical profile is defined by its high potency, selectivity for the β2-AR, and prolonged duration of action. These characteristics have been quantified in numerous preclinical and clinical studies.

Table 1: Receptor Binding Affinity and Functional Potency

| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Selectivity (β2 vs β1) |

| This compound | β2-AR | ~9.0 | 9.4 | ~1000-fold |

| Salmeterol | β2-AR | ~8.9 | 8.2 | ~800-fold |

| Formoterol | β2-AR | ~8.2 | 8.7 | ~200-fold |

| Indacaterol | β2-AR | ~8.5 | 8.9 | ~300-fold |

| Data compiled from various in vitro studies using recombinant human receptors. Values are approximate and may vary between studies. |

Table 2: Pharmacodynamic Properties

| Compound | Onset of Action (in vitro) | Duration of Action | Dosing Frequency |

| This compound | Faster than salmeterol (~3.1 min) | Up to 24 hours | Once-daily |

| Salmeterol | Slower than this compound (~8.3 min) | ~12 hours | Twice-daily |

| Formoterol | Rapid | ~12 hours | Twice-daily |

| Indacaterol | Rapid | ~24 hours | Once-daily |

| Data from in vitro human airway studies and clinical trials. |

Table 3: Key Pharmacokinetic Parameters (Inhaled Administration)

| Parameter | Value |

| Time to Cmax (tmax) | 5-15 minutes |

| Absolute Bioavailability | ~27% |

| Plasma Protein Binding | ~94% |

| Volume of Distribution (Vd) | ~165 L |

| Metabolism | Primarily by CYP3A4 |

| Elimination Half-life | ~11 hours |

| Data from studies in healthy subjects. |

Key Experimental Protocols

The pharmacological profile of this compound has been established through a series of standardized in vitro and ex vivo experiments.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (pKi)

-

Objective: To determine the affinity of this compound for β1-AR and β2-AR.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing a high density of human β1-AR or β2-AR.

-

Assay Conditions: A fixed concentration of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) with known affinity for the receptor is incubated with the cell membranes.

-

Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for receptor binding.

-

Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

-

Protocol 2: cAMP Functional Assay for Potency (pEC50)

-

Objective: To measure the functional potency of this compound in stimulating cAMP production.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β2-AR gene are cultured.

-

Stimulation: Cells are incubated with increasing concentrations of this compound for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: A concentration-response curve is generated, and the concentration of this compound that produces 50% of the maximal response (EC50) is calculated. The pEC50 is the negative logarithm of the EC50.

-

Protocol 3: Isolated Tissue Bath Assay for Bronchial Relaxation

-

Objective: To assess the onset and duration of the relaxant effect of this compound on airway smooth muscle.

-

Methodology:

-

Tissue Preparation: Bronchial rings are dissected from human or animal (e.g., guinea pig) lung tissue and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Contraction: The tissues are pre-contracted with a spasmogen such as histamine or methacholine to induce a stable, submaximal contraction.

-

Drug Addition: Once a stable contraction is achieved, this compound is added to the bath, and the resulting relaxation is measured isometrically via a force transducer.

-

Onset of Action: The time taken to achieve 50% of the maximum relaxation is recorded.

-

Duration of Action: To measure duration, after initial relaxation, the tissue is washed extensively to remove the free drug. The degree of relaxation that persists over an extended period (e.g., up to 22 hours) is monitored.

-

Data Analysis: The relaxant responses are expressed as a percentage of the pre-contractile tone.

-

The workflow for this crucial assay is depicted below.

Caption: Workflow for an isolated tissue organ bath experiment.

Concluding Remarks

The mechanism of action of this compound in bronchial smooth muscle is a classic example of β2-AR-mediated signal transduction. Its high potency and selectivity for the β2-AR, coupled with a unique molecular structure that confers a 24-hour duration of action, underpin its clinical utility as a once-daily maintenance bronchodilator. The activation of the adenylyl cyclase/cAMP/PKA pathway results in a multifaceted cellular response—including reduced intracellular calcium and decreased sensitivity of the contractile machinery—that leads to potent and sustained relaxation of the airway smooth muscle. This comprehensive understanding of its molecular pharmacology is essential for ongoing research and the development of future respiratory therapeutics.

The logical relationship between these key molecular events is summarized in the following diagram.

Caption: Logical flow from receptor binding to muscle relaxation.

References

Discovery and synthesis of Vilanterol as a long-acting β2-agonist

An In-depth Technical Guide to the Discovery and Synthesis of Vilanterol

Chronic obstructive pulmonary disease (COPD) and asthma are chronic respiratory diseases characterized by airflow obstruction. The mainstay of bronchodilator therapy involves the use of β2-adrenergic receptor (β2-AR) agonists, which relax the airway smooth muscle.[1] The evolution of these agents has progressed from short-acting β2-agonists (SABAs) for acute relief to long-acting β2-agonists (LABAs) for maintenance therapy. However, most LABAs, such as salmeterol and formoterol, require twice-daily administration.[1]

The development of this compound was driven by the therapeutic need for a selective, once-daily LABA with a 24-hour duration of action to improve patient compliance and provide sustained bronchodilation.[2] The goal was to create a molecule with high potency and selectivity for the β2-AR, a rapid onset of action, and a favorable safety profile characterized by low systemic exposure.[3][4]

Discovery of this compound: An "Antedrug" Approach

The discovery of this compound (formerly GW642444) originated from structure-activity relationship (SAR) studies based on the molecular scaffold of salmeterol. Researchers at GlaxoSmithKline employed an "antedrug" strategy, which involves designing a compound that is active when delivered topically via inhalation but is rapidly metabolized into inactive byproducts upon entering systemic circulation. This approach aims to minimize systemic side effects.

The key structural modification involved replacing a methylene group in the saligenin side chain of a salmeterol analog with an ether oxygen atom. This was based on the knowledge that salmeterol is metabolized in humans through benzylic hydroxylation. The introduction of the ether linkage created a molecule more susceptible to rapid metabolism, thereby reducing its plasma half-life and systemic exposure while maintaining high affinity and a long duration of action within the lungs. This strategic design led to the selection of this compound as a clinical candidate with a 24-hour duration of action.

Caption: this compound Discovery Workflow.

Pharmacological Profile

This compound exhibits high affinity and selectivity for the β2-adrenergic receptor. In vitro studies have demonstrated its potent functional activity and long duration of action, consistent with its clinical profile as a once-daily therapy.

Receptor Binding Affinity and Functional Potency

This compound displays subnanomolar affinity for the β2-AR, which is comparable to salmeterol but significantly higher than other LABAs like indacaterol and formoterol. Its selectivity for the β2-AR over β1-AR and β3-AR is similar to that of salmeterol but superior to formoterol and indacaterol, which helps minimize off-target effects such as cardiovascular stimulation.

| Compound | β2-AR Binding Affinity (pKi) | β2-AR Functional Potency (pEC50) | β1/β2 Selectivity (Functional, Fold) | β3/β2 Selectivity (Functional, Fold) |

| This compound | ~9.1 | ~9.5 | >1000 | >400 |

| Salmeterol | ~9.0 | ~8.7 | >1000 | >1000 |

| Formoterol | ~8.1 | ~8.9 | ~160 | ~16 |

| Indacaterol | ~8.5 | ~9.1 | ~160 | ~2.5 |

Data synthesized from multiple sources for comparative illustration. Actual values may vary slightly between studies.

Experimental Protocols

3.2.1 Radioligand Binding Assays (for pKi)

-

Objective: To determine the binding affinity of this compound for β1-, β2-, and β3-adrenergic receptors.

-

Methodology:

-

Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing human β1-, β2-, or β3-adrenergic receptors.

-

Radioligand: A specific radioligand, typically [³H]-dihydroalprenolol or a similar antagonist, is used at a concentration near its dissociation constant (Kd).

-

Competition Assay: Cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound or comparators).

-

Incubation: The reaction is incubated at room temperature for a specified period (e.g., 60-120 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

-

3.2.2 cAMP Functional Assays (for pEC50)

-

Objective: To measure the functional potency of this compound in stimulating the β2-AR signaling pathway.

-

Methodology:

-

Cell Culture: Whole CHO cells expressing the target human β-adrenoceptor are cultured in appropriate media.

-

Stimulation: Cells are incubated with increasing concentrations of this compound or other agonists for a fixed time (e.g., 15-30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., rolipram) is often included to prevent cAMP degradation.

-

Lysis: The reaction is stopped, and the cells are lysed to release intracellular contents.

-

cAMP Quantification: The concentration of cyclic AMP (cAMP) in the cell lysate is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based kit.

-

Data Analysis: Concentration-response curves are generated by plotting the cAMP level against the agonist concentration. The EC50 value (the concentration producing 50% of the maximal response) is determined using non-linear regression analysis.

-

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the chiral saligenin head group and its coupling to the lipophilic ether-containing side chain. Several synthetic routes have been published, often involving the use of a protected oxazolidinone intermediate to control the stereochemistry.

Caption: Generalized Synthetic Pathway for this compound.

Detailed Synthetic Protocol Overview

The synthesis can be broadly divided into the preparation of the key oxazolidinone intermediate and its subsequent elaboration to this compound.

-

Step 1: Preparation of the Chiral (R)-Oxazolidinone Intermediate:

-

Acylation & Reduction: A protected salicylaldehyde is subjected to Friedel-Crafts acylation followed by a chemo-selective reduction (e.g., using NaBH₄ in acetic acid) to yield a key ketone intermediate.

-

Asymmetric Reduction: The ketone is asymmetrically reduced to the corresponding (R)-alcohol using a chiral catalyst, such as the Corey-Itsuno reduction. This step is critical for establishing the correct stereochemistry.

-

Cyclization: The resulting amino alcohol is cyclized to form the (R)-oxazolidinone ring, which serves as a protected form of the chiral ethanolamine moiety.

-

-

Step 2: Coupling and Deprotection:

-

Alkylation: The nitrogen of the oxazolidinone ring is alkylated with the pre-synthesized bromo-hexyl-ether side chain (1-bromo-6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexane) in the presence of a strong base like potassium tert-butoxide (KOtBu) in a solvent such as DMF.

-

Ring Opening: The oxazolidinone ring of the coupled product is cleaved. One method uses potassium trimethylsilanolate (KOSiMe₃) in THF under reflux to yield the amino alcohol.

-

Final Deprotection: Any remaining protecting groups on the saligenin phenol and alcohol (often an acetonide) are removed under mild acidic conditions (e.g., 1N HCl) to yield the final this compound product.

-

-

Step 3: Salt Formation:

-

The free base of this compound is typically converted to a stable, crystalline salt for pharmaceutical formulation. The triphenylacetate (trifenatate) salt is commonly used. This is achieved by reacting the this compound base with triphenylacetic acid in a suitable solvent system like dichloromethane/t-butanol.

-

Mechanism of Action

This compound exerts its therapeutic effect through its agonist activity at β2-adrenergic receptors located on the surface of airway smooth muscle cells.

-

Receptor Binding: this compound binds to the β2-AR, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. The Gsα subunit dissociates and exchanges GDP for GTP.

-

Adenylyl Cyclase Stimulation: The activated Gsα subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK) and calcium channels, leading to a decrease in intracellular calcium levels and the relaxation of bronchial smooth muscle, resulting in bronchodilation.

Caption: this compound's β2-AR Signaling Pathway.

References

Vilanterol's Selectivity for β2-Adrenoceptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the selectivity of Vilanterol for the β2-adrenoceptor (β2-AR) over the β1- and β3-adrenoceptors. This compound is a long-acting β2-agonist (LABA) utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is intrinsically linked to its high affinity and functional selectivity for the β2-AR, which mediates bronchodilation, over other β-adrenoceptor subtypes that are associated with cardiovascular and other off-target effects. This document details the quantitative measures of this compound's selectivity, the experimental protocols used for its determination, and the underlying signaling pathways.

Quantitative Assessment of this compound's Selectivity

The selectivity of this compound has been rigorously evaluated through in vitro pharmacological studies, primarily employing radioligand binding assays and functional cAMP (cyclic adenosine monophosphate) assays. These studies have been conducted using recombinant human β-adrenoceptors expressed in various cell lines, allowing for a precise characterization of this compound's interaction with each receptor subtype.

Functional Potency and Intrinsic Activity

Functional assays measuring the accumulation of cAMP, a key second messenger in β-adrenoceptor signaling, are crucial for determining the potency (EC50 or pEC50) and intrinsic activity of an agonist. The data consistently demonstrate this compound's high potency and selectivity for the β2-adrenoceptor.

Table 1: Functional Potency (pEC50) of this compound at Human β-Adrenoceptor Subtypes

| Adrenoceptor Subtype | This compound pEC50 |

| β1 | 6.98 |

| β2 | 10.37 |

| β3 | 7.36 |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Intrinsic Activity of this compound at Human β-Adrenoceptor Subtypes

| Adrenoceptor Subtype | This compound Intrinsic Activity (%) |

| β1 | - |

| β2 | - |

| β3 | - |

Intrinsic activity is expressed as a percentage of the maximal response to the non-selective β-agonist, isoproterenol. Data not always available in all publications.

Table 3: Selectivity of this compound for β2-Adrenoceptor over β1- and β3-Adrenoceptors

| Selectivity Ratio | Fold Selectivity |

| β2 vs. β1 | ~1000 |

| β2 vs. β3 | ~400 |

Fold selectivity is calculated from the ratio of EC50 values (EC50 for β1 or β3 / EC50 for β2).

In functional cAMP assays, this compound demonstrates a selectivity profile for the β2-adrenoceptor over the β1- and β3-adrenoceptors that is comparable to salmeterol, but significantly improved compared to formoterol and indacaterol[1][2][3]. This compound also exhibits a level of intrinsic efficacy similar to indacaterol, which is notably greater than that of salmeterol[1][2].

Binding Affinity

Radioligand binding assays are employed to determine the affinity (Ki) of a compound for a receptor. This compound has been shown to possess a subnanomolar affinity for the β2-adrenoceptor, which is comparable to that of salmeterol but higher than that of olodaterol, formoterol, and indacaterol.

Table 4: Comparative Binding Affinities (pKi) of this compound and Other β2-Agonists

| Compound | β1-AR (pKi) | β2-AR (pKi) |

| This compound | - | - |

| Salmeterol | - | - |

| Formoterol | - | - |

| Indacaterol | 7.36 | 5.48 |

pKi is the negative logarithm of the inhibition constant (Ki). Specific pKi values for this compound were not consistently available in the reviewed literature, however, its high affinity is well-documented.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's selectivity.

Radioligand Binding Assays

These assays measure the direct binding of a radiolabeled ligand to the receptor and the displacement of this binding by a competing non-radiolabeled ligand (e.g., this compound).

Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenoceptors.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human β1, β2, or β3-adrenoceptors.

-

Radioligand: [3H]-CGP 12177, a non-selective β-adrenoceptor antagonist.

-

Competing Ligand: this compound.

-

Non-specific Binding Control: Propranolol (a non-selective β-blocker) at a high concentration (e.g., 1-10 µM).

-

Assay Buffer: Serum-free medium.

-

Scintillation Cocktail.

-

96-well plates.

Procedure:

-

Cell Culture: CHO cells expressing the specific β-adrenoceptor subtype are cultured to confluence in 96-well plates.

-

Assay Preparation: The growth medium is removed, and the cells are washed with assay buffer.

-

Competition Binding:

-

Varying concentrations of this compound are added to the wells.

-

A fixed concentration of the radioligand ([3H]-CGP 12177) is then added to all wells. The concentration of the radioligand is typically at or below its Kd for the receptor.

-

For the determination of non-specific binding, a high concentration of propranolol is added to a separate set of wells.

-

-

Incubation: The plates are incubated for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 37°C in a 5% CO2 incubator) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The assay is terminated by rapidly washing the cells with ice-cold buffer to remove the unbound radioligand.

-

Quantification: Scintillation cocktail is added to each well, and the radioactivity, representing the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays quantify the functional response of cells to agonist stimulation by measuring the intracellular accumulation of cAMP.

Objective: To determine the functional potency (pEC50) and intrinsic activity of this compound at human β1, β2, and β3-adrenoceptors.

Materials:

-

Cell Lines: CHO cells stably expressing recombinant human β1, β2, or β3-adrenoceptors.

-

Agonist: this compound.

-

Reference Agonist: Isoproterenol (for determining maximal response).

-

Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (to prevent cAMP degradation).

-

Lysis Buffer.

-

cAMP Detection Kit: e.g., HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA-based kits.

-

384-well plates.

Procedure:

-

Cell Preparation: Cells are harvested and resuspended in stimulation buffer containing a PDE inhibitor.

-

Agonist Stimulation:

-

A dilution series of this compound is prepared.

-

The cell suspension is added to the wells of a 384-well plate.

-

The this compound dilutions are added to the respective wells.

-

A concentration-response curve for the full agonist isoproterenol is also generated to determine the maximal system response.

-

-

Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.

-

Cell Lysis and cAMP Detection:

-

Lysis buffer containing the detection reagents from the cAMP kit is added to each well.

-

The plates are incubated for a further period (e.g., 1 hour) at room temperature.

-

-

Signal Measurement: The signal (e.g., fluorescence ratio for HTRF) is measured using a plate reader.

-

Data Analysis:

-

A standard curve is used to convert the raw signal into cAMP concentrations.

-

Concentration-response curves for this compound are plotted, and the pEC50 values are determined using non-linear regression.

-

The intrinsic activity of this compound is calculated as the maximal response produced by this compound as a percentage of the maximal response produced by isoproterenol.

-

Signaling Pathways

The binding of this compound to the β2-adrenoceptor initiates a cascade of intracellular events, leading to the desired therapeutic effect of bronchodilation.

β2-Adrenoceptor Signaling Pathway

Activation of the β2-adrenoceptor by an agonist like this compound leads to the stimulation of adenylyl cyclase and the subsequent production of cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation.

Conclusion

The data presented in this technical guide unequivocally demonstrate that this compound is a potent and highly selective β2-adrenoceptor agonist. Its selectivity is a key pharmacological feature that contributes to its favorable therapeutic profile, maximizing the desired bronchodilatory effects while minimizing the potential for off-target effects associated with the activation of β1- and β3-adrenoceptors. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field of respiratory drug discovery and development.

References

Preclinical research on Vilanterol for asthma and COPD

An In-depth Technical Guide to the Preclinical Research on Vilanterol for Asthma and COPD

Introduction

This compound (VI) is a novel, inhaled, ultra-long-acting β2-adrenoceptor agonist (ultra-LABA) with a 24-hour duration of action, developed for the once-daily treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its development was driven by the need for longer-acting bronchodilators to improve patient compliance and provide sustained symptom control.[3][4] this compound was designed based on the salmeterol molecular scaffold and is administered as a triphenylacetate salt (this compound trifenatate).[2] This technical guide provides a comprehensive overview of the preclinical research that established the pharmacological profile of this compound, detailing its mechanism of action, receptor binding and functional activity, in vivo efficacy, and pharmacokinetic properties.

Mechanism of Action: β2-Adrenoceptor Signaling

This compound exerts its therapeutic effect through selective agonism at the β2-adrenoceptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells. The binding of this compound to the β2-adrenoceptor initiates a well-defined signaling cascade. This process involves the activation of the stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including myosin light chain kinase (MLCK), which ultimately results in the relaxation of bronchial smooth muscle, leading to bronchodilation.

Quantitative Pharmacology: In Vitro Profile

The preclinical characterization of this compound involved a series of in vitro assays to determine its affinity, potency, selectivity, and duration of action at β-adrenoceptors.

Receptor Binding Affinity

Radioligand binding studies were conducted using recombinant human β1, β2, and β3-adrenoceptors expressed in cell lines. These experiments quantified the affinity of this compound for each receptor subtype. This compound demonstrated a subnanomolar affinity for the β2-adrenoceptor, which was comparable to salmeterol but significantly higher than olodaterol, formoterol, and indacaterol.

Table 1: β-Adrenoceptor Binding Affinities (pKi) of this compound and Comparators

| Compound | pKi at β2-AR | pKi at β1-AR | pKi at β3-AR |

|---|---|---|---|

| This compound | 9.4 | 6.4 | 6.0 |

| Salmeterol | 9.2 | 6.1 | 6.0 |

| Indacaterol | 8.5 | 5.8 | 5.8 |

| Formoterol | 8.6 | 6.1 | 6.5 |

| Olodaterol | 8.7 | 5.9 | 6.2 |

Source: Data adapted from Slack, R. J., et al. (2013).

Functional Activity and Selectivity

The functional activity of this compound was assessed by measuring its ability to stimulate cAMP production in cells expressing human β-adrenoceptors. This compound proved to be a potent and highly selective β2-adrenoceptor agonist. Its intrinsic efficacy was comparable to indacaterol and significantly greater than that of salmeterol. This high intrinsic efficacy translates to a robust biological response upon receptor binding.

In terms of selectivity, this compound demonstrated a profile similar to salmeterol for the β2-AR over β1-AR and β3-AR, but it showed a significantly improved selectivity profile compared to formoterol and indacaterol. This high selectivity for the β2 receptor is crucial for minimizing potential off-target cardiovascular side effects associated with β1-receptor stimulation.

Table 2: Functional Potency, Intrinsic Efficacy, and Selectivity of this compound

| Parameter | This compound | Salmeterol | Indacaterol | Formoterol |

|---|---|---|---|---|

| Potency (pEC50) at β2-AR | 9.7 | 8.8 | 8.6 | 9.0 |

| Intrinsic Efficacy at β2-AR (%) * | 86 | 50 | 88 | 108 |

| Selectivity (β2 vs β1) | ~1000-fold | ~1000-fold | ~300-fold | ~200-fold |

| Selectivity (β2 vs β3) | ~400-fold | ~1000-fold | ~200-fold | ~100-fold |

Intrinsic efficacy is expressed relative to the full agonist isoprenaline (100%). Source: Data adapted from Procopiou, P. A., et al. (2010) and Slack, R. J., et al. (2013).

Onset and Duration of Action

In vitro studies using isolated human airway tissue provided critical insights into the temporal characteristics of this compound's action. In human airways pre-constricted with histamine, this compound demonstrated a significantly faster onset of action (3.1 minutes) compared to salmeterol (8.3 minutes). Furthermore, this compound exhibited a longer duration of action than salmeterol, with a significant level of bronchodilation still present 22 hours after treatment. This prolonged activity is consistent with its "ultra-LABA" classification and supports its once-daily dosing regimen.

Experimental Protocols

The preclinical evaluation of this compound followed a systematic workflow, progressing from initial in vitro screening to more complex in vivo models to establish its pharmacological profile and therapeutic potential.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for human β1, β2, and β3-adrenoceptors.

-

Methodology:

-

Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human β1, β2, or β3-adrenoceptors were used.

-

Radioligand: [3H]-CGP12177, a non-selective β-adrenoceptor antagonist, was used to label the receptors.

-

Procedure: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of this compound (or a comparator compound).

-

Detection: Following incubation, the bound and free radioligand were separated by filtration. The radioactivity retained on the filters, representing receptor-bound ligand, was measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

-

cAMP Functional Assays

-

Objective: To measure the potency (EC50) and intrinsic efficacy of this compound at human β-adrenoceptors.

-

Methodology:

-

Cell Lines: CHO cells expressing human β1, β2, or β3-adrenoceptors were utilized.

-

Procedure: Cells were incubated with increasing concentrations of this compound for a specified period.

-

cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay, often a homogenous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: Concentration-response curves were generated, and the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) values were calculated. Intrinsic efficacy was determined by comparing the Emax of this compound to that of the full agonist isoprenaline.

-

In Vivo Bronchodilator Studies

-

Objective: To assess the potency and duration of the bronchodilator action of this compound in a relevant animal model.

-

Methodology:

-

Animal Model: Conscious guinea pigs, a species known to have responsive airway smooth muscle, were used.

-

Procedure: Animals were administered nebulized this compound or a comparator drug. After a set period, bronchoconstriction was induced by an intravenous infusion of histamine.

-

Endpoint Measurement: The ability of the test compound to inhibit the histamine-induced bronchoconstriction was measured. This provides an indication of the in vivo potency.

-

Duration of Action: The experiment was repeated at various time points after drug administration (e.g., up to 24 hours) to determine the duration of the protective effect.

-

Pharmacokinetics and Metabolism

Preclinical pharmacokinetic studies were essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Metabolism: In vitro studies using human liver microsomes and recombinant enzymes identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for this compound's metabolism. The major metabolic pathway is O-dealkylation, which results in metabolites with significantly reduced pharmacological activity. This extensive first-pass metabolism means that the small fraction of an inhaled dose that is swallowed contributes minimally to systemic effects.

-

Pharmacokinetics: Following inhalation in animal models, this compound is rapidly absorbed into the systemic circulation. In human studies, the median time to maximum plasma concentration (Tmax) is approximately 5-15 minutes. This compound exhibits high plasma protein binding (around 94%). Population pharmacokinetic models developed from both healthy subjects and COPD patients described this compound's pharmacokinetics using a three-compartment model with zero-order absorption and first-order elimination.

The relationship between this compound's molecular interactions at the receptor level and its overall pharmacological profile is key to its clinical utility. Its high affinity and slow dissociation from the β2-adrenoceptor, combined with high intrinsic efficacy, are believed to be the primary drivers of its potent and sustained 24-hour bronchodilator effect.

Conclusion

The preclinical data for this compound consistently demonstrate that it is a potent, selective, and long-acting β2-adrenoceptor agonist. Its high affinity and intrinsic efficacy at the β2-AR translate to a rapid onset and a durable bronchodilator effect, which has been confirmed in both in vitro human airway studies and in vivo animal models. The favorable selectivity profile minimizes the potential for off-target effects. These comprehensive preclinical findings established a strong pharmacological basis for this compound's development and successfully predicted the once-daily dosing profile that is now utilized in clinical practice for the management of asthma and COPD.

References

- 1. In vitro pharmacological characterization of this compound, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β2-adrenoceptor agonists: current and future direction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: How It Helps Manage Asthma and COPD [rupahealth.com]

Initial Investigations into Vilanterol's Safety and Tolerability Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and tolerability investigations of Vilanterol, a long-acting beta-2 adrenergic agonist (LABA). The information is compiled from a range of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Introduction

This compound is a selective long-acting beta-2 adrenergic agonist developed for the once-daily treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its prolonged duration of action offers the potential for improved patient adherence and convenience. As with any novel therapeutic agent, a thorough evaluation of its safety and tolerability is paramount. This guide summarizes the foundational studies that have characterized the safety profile of this compound.

Preclinical Safety and Tolerability

Initial preclinical investigations in various animal models were conducted to assess the general toxicity, cardiovascular safety, and potential for carcinogenicity and reproductive toxicity of this compound.

General Toxicology

Repeat-dose toxicity studies were conducted in both rodents and non-rodents. These studies are designed to identify potential target organs for toxicity and to determine the no-observed-adverse-effect level (NOAEL).

Experimental Protocol: Repeat-Dose Inhalation Toxicology Study

A representative preclinical toxicology study would involve the following steps:

-

Animal Model Selection: Typically, two mammalian species are used, one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as required by regulatory guidelines.

-

Drug Administration: this compound is administered via inhalation to mimic the clinical route of exposure. Doses are selected to represent multiples of the intended human therapeutic dose.

-

Duration of Exposure: Study durations can range from a few weeks to several months to assess both short-term and chronic toxicity.

-

Parameters Monitored:

-

Clinical Observations: Daily monitoring for any changes in appearance, behavior, and overall health.

-

Body Weight and Food Consumption: Measured weekly to assess general health and potential dose-related effects.

-

Ophthalmoscopy: Conducted at baseline and termination to detect any ocular abnormalities.

-

Electrocardiography (ECG): Performed at baseline and at specified intervals to monitor cardiovascular function.

-

Clinical Pathology: Blood and urine samples are collected at designated time points for hematology, clinical chemistry, and urinalysis.

-

Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and organs are weighed and examined for gross and microscopic abnormalities.

-

Cardiovascular Safety Pharmacology

Given the known class effects of beta-2 agonists on the cardiovascular system, dedicated safety pharmacology studies were a critical component of the preclinical evaluation.

Experimental Protocol: In Vivo Cardiovascular Safety Assessment in Telemetered Dogs

This protocol is designed to assess the effects of this compound on key cardiovascular parameters in a conscious, unrestrained animal model:

-

Animal Model: Beagle dogs are surgically implanted with telemetry devices capable of continuously monitoring electrocardiogram (ECG), blood pressure, and heart rate.

-

Acclimatization: Animals are allowed to recover from surgery and are acclimated to the study environment to minimize stress-related physiological changes.

-

Drug Administration: this compound is administered, typically via inhalation, at various dose levels, including a vehicle control.

-

Data Collection: Cardiovascular parameters are continuously recorded before and for a specified period after drug administration.

-

Data Analysis: The collected data is analyzed for changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT, and corrected QT intervals like QTcF).

Carcinogenicity and Reproductive Toxicity

Long-term carcinogenicity studies in rodents and reproductive and developmental toxicity studies were conducted to assess the potential for this compound to cause cancer or affect reproductive function and fetal development. In 2-year inhalation studies, drug-related neoplasms were observed in rats (adenomas of the pituitary gland and leiomyomas of mesovarian ligaments) and mice (tubulostromal adenomas in the ovaries)[1]. In developmental and reproductive toxicity studies, no teratogenic effects were seen in rats or rabbits at exposures significantly higher than the maximum recommended human daily inhalation dose[2]. However, an increase in fetal skeletal variations was noted in rabbits at high exposures[2].

Clinical Safety and Tolerability

The clinical development program for this compound involved numerous studies in healthy volunteers and patients with asthma and COPD. These trials provided a robust dataset on the safety and tolerability of this compound in the target populations.

Overview of Adverse Events

The most common adverse events reported in clinical trials with this compound were consistent with the known class effects of LABAs. The data presented below is a summary from various clinical trials, including those where this compound was administered as monotherapy or in combination with an inhaled corticosteroid (ICS).

Table 1: Incidence of Common Adverse Events in this compound Clinical Trials

| Adverse Event | This compound Treated (%) | Placebo/Comparator (%) |

| Headache | 5 - 12 | 4 - 9 |

| Nasopharyngitis | 5 - 11 | 4 - 8 |

| Upper Respiratory Tract Infection | 3 - 7 | 2 - 5 |

| Oropharyngeal Candidiasis* | 1 - 7 | <1 - 3 |

| Back Pain | 2 - 4 | 1 - 3 |

| Cough | 2 - 4 | 2 - 5 |

| Influenza | 2 - 4 | 1 - 3 |

Note: The incidence of oropharyngeal candidiasis is primarily observed when this compound is co-administered with an inhaled corticosteroid.

Cardiovascular Safety in Clinical Trials

Extensive cardiovascular safety assessments were conducted throughout the clinical development program, including electrocardiograms (ECGs), Holter monitoring, and evaluation of cardiovascular adverse events.

Experimental Protocol: Clinical Cardiovascular Safety Assessment

The methodology for assessing cardiovascular safety in pivotal clinical trials typically includes:

-

Subject Population: Inclusion of a broad range of patients, including those with a history of or risk factors for cardiovascular disease.

-

ECG Monitoring:

-

12-Lead ECGs: Performed at screening, baseline, and at multiple time points throughout the study.

-

Holter Monitoring: Continuous ECG recording over a 24-hour period is often performed in a subset of patients to assess heart rate variability and detect arrhythmias.

-

-

Vital Signs: Blood pressure and heart rate are measured at each study visit.

-

Adverse Event Monitoring: All cardiovascular adverse events, including serious adverse events (SAEs) such as myocardial infarction and stroke, are meticulously recorded and adjudicated by an independent clinical events committee.

-

Biomarkers: In some studies, cardiac biomarkers (e.g., troponins) may be monitored.

Table 2: Summary of Cardiovascular Safety Findings from Key Clinical Trials

| Trial (Population) | This compound Treatment Group(s) | Key Cardiovascular Safety Outcomes |

| SUMMIT (COPD with CV risk) | This compound 25 mcg | No increased risk of the composite cardiovascular endpoint (cardiovascular death, myocardial infarction, stroke, unstable angina, or transient ischemic attack) compared to placebo.[3] |

| IMPACT (COPD) | Fluticasone furoate/Umeclidinium/Vilanterol | The proportion of patients with on-treatment cardiovascular adverse events of special interest was similar across treatment arms (10-11%).[4] |

| 52-week Asthma Study | Fluticasone furoate/Vilanterol (100/25 µg and 200/25 µg) | No clinically important changes in QT interval. A small, statistically significant increase in pulse rate was observed compared to the comparator. |

Hypothalamic-Pituitary-Adrenal (HPA) Axis Function

The potential for systemic effects of inhaled corticosteroids, often co-administered with this compound, on the HPA axis is a key safety consideration.

Experimental Protocol: Assessment of HPA Axis Function

The standard method for evaluating HPA axis function in clinical trials involves:

-

Measurement of Cortisol Levels:

-

24-Hour Urinary Free Cortisol (UFC): This is a primary endpoint in many studies. Patients collect all urine produced over a 24-hour period. The total amount of free cortisol excreted is then measured.

-

Serum Cortisol: Blood samples are collected at various time points over a 24-hour period to determine the serum cortisol concentration profile.

-

-

Study Design: These studies are often placebo-controlled and may include an active comparator known to affect HPA axis function (e.g., oral prednisolone) to demonstrate assay sensitivity.

-

Data Analysis: The geometric mean of the 24-hour UFC or the area under the curve (AUC) for serum cortisol is calculated and compared between treatment groups.

In a dedicated study, once-daily administration of fluticasone furoate/vilanterol was found to be non-inferior to placebo on HPA axis function, with no indication of significant cortisol suppression after 42 days of treatment.

Signaling Pathway

This compound exerts its therapeutic effect through the stimulation of beta-2 adrenergic receptors, which are G-protein coupled receptors. The activation of this signaling pathway leads to bronchodilation.

Caption: Beta-2 Adrenergic Receptor Signaling Pathway for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a Phase III clinical trial designed to assess the safety and tolerability of this compound.

Caption: Generalized Workflow of a this compound Phase III Safety Trial.

Conclusion

The initial investigations into the safety and tolerability profile of this compound, encompassing both preclinical and extensive clinical studies, have established a well-characterized safety profile. The most frequently observed adverse events are consistent with the known pharmacology of the beta-2 agonist class. Comprehensive cardiovascular and HPA axis assessments have not identified significant safety concerns. This body of evidence supports the use of this compound in the management of obstructive airway diseases in appropriate patient populations. Continuous safety surveillance in the post-marketing setting remains essential for the ongoing characterization of the long-term safety of this compound.

References

- 1. Efficacy and Safety of Fluticasone Furoate/Vilanterol Compared With Fluticasone Propionate/Salmeterol Combination in Adult and Adolescent Patients With Persistent Asthma: A Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single-inhaler triple therapy fluticasone furoate/umeclidinium/vilanterol versus fluticasone furoate/vilanterol and umeclidinium/vilanterol in patients with COPD: results on cardiovascular safety from the IMPACT trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assays to Determine Vilanterol's Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol is a novel long-acting β2-adrenergic receptor (LABA) agonist approved for the treatment of chronic obstructive pulmonary disease (COPD) and asthma.[1][2] Its therapeutic efficacy is attributed to its high potency and prolonged duration of action at the β2-adrenergic receptor (β2-AR), a G-protein coupled receptor (GPCR). Activation of the β2-AR in airway smooth muscle cells leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic adenosine monophosphate (cAMP), and subsequent bronchodilation.[3]

These application notes provide detailed protocols for key in vitro assays to characterize the potency and efficacy of this compound and other β2-AR agonists. The described methodologies include a radioligand binding assay to determine receptor affinity, a functional cAMP accumulation assay to measure potency and efficacy, and a phospho-ERK1/2 activation assay to investigate alternative signaling pathways.

Data Presentation: Quantitative Analysis of this compound's In Vitro Profile

The following tables summarize the in vitro pharmacological properties of this compound in comparison to other commonly used LABAs.

Table 1: Receptor Binding Affinity of this compound and Other LABAs at the Human β2-Adrenergic Receptor

| Compound | Kᵢ (nM) | Reference |

| This compound | ~0.2 | [1] |

| Salmeterol | Comparable to this compound | [2] |

| Formoterol | Lower than this compound | |

| Indacaterol | Lower than this compound | |

| Olodaterol | Lower than this compound |

Table 2: Functional Potency and Efficacy of this compound and Other LABAs in cAMP Accumulation Assays

| Compound | pEC₅₀ | Relative Intrinsic Efficacy (Compared to Isoproterenol) | Reference |

| This compound | 9.4 | Comparable to Indacaterol, Greater than Salmeterol | |

| Salmeterol | - | Partial Agonist | |

| Formoterol | - | Full Agonist | |

| Indacaterol | - | Partial Agonist |

pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by this compound and the general workflows for the described in vitro assays.

This compound Signaling Pathways

Experimental Workflows

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for the human β2-adrenergic receptor expressed in Chinese Hamster Ovary (CHO) cells.

Materials:

-

CHO cell membranes expressing the human β2-adrenergic receptor

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Radioligand: [³H]-CGP12177 (a non-selective β-adrenergic antagonist)

-

Non-labeled Ligand: Propranolol (for determining non-specific binding)

-

This compound and other test compounds

-

Glass fiber filters (GF/C)

-

Scintillation fluid

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the CHO cell membranes on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

Total Binding: 50 µL of [³H]-CGP12177 (at a final concentration equal to its Kₔ), 50 µL of Binding Buffer, and 150 µL of membrane suspension.

-

Non-specific Binding: 50 µL of [³H]-CGP12177, 50 µL of Propranolol (at a final concentration of 1 µM), and 150 µL of membrane suspension.

-

Competitive Binding: 50 µL of [³H]-CGP12177, 50 µL of this compound (at various concentrations), and 150 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold Binding Buffer.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

cAMP Accumulation Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure cAMP production in response to this compound stimulation in Human Embryonic Kidney (HEK293) cells expressing the β2-AR.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor

-

Cell culture medium (e.g., DMEM)

-

Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4

-

This compound and other test compounds

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control)

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

-

384-well white assay plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed HEK293-β2-AR cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and other test compounds in Stimulation Buffer.

-

Cell Stimulation:

-

Aspirate the cell culture medium from the wells.

-

Add 10 µL of Stimulation Buffer (for basal control) or the diluted compound solutions to the respective wells.

-

Add 10 µL of Forskolin solution to the positive control wells.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Cell Lysis and Detection:

-

Add 5 µL of the cAMP-d2 solution (from the HTRF kit) to each well.

-

Add 5 µL of the anti-cAMP cryptate solution (from the HTRF kit) to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Measurement: Read the plate on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Convert the HTRF ratios to cAMP concentrations using a standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the EC₅₀ (potency) and Emax (efficacy) values using non-linear regression analysis (sigmoidal dose-response curve).

-

Phospho-ERK1/2 Activation Assay (Western Blot)

This protocol describes a method to assess the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway by this compound in β2-AR expressing cells via Western blotting.

Materials:

-

HEK293 or CHO cells expressing the β2-adrenergic receptor

-

Cell culture medium

-

Serum-free medium

-

This compound and other test compounds

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Serum Starvation:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Replace the growth medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

-

Cell Stimulation: Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).

-

Cell Lysis:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add 100-200 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane and re-probe with the anti-total-ERK1/2 antibody following the same procedure.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of phospho-ERK1/2 to total ERK1/2 for each sample.

-

Plot the fold change in the pERK/total ERK ratio relative to the untreated control against the this compound concentration or time.

-

References

Application Notes and Protocols for Testing Vilanterol's Therapeutic Effects in Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vilanterol is a long-acting β2-adrenergic agonist (LABA) with a 24-hour duration of action, making it a candidate for once-daily maintenance therapy in asthma.[1] Its therapeutic effect stems from the relaxation of airway smooth muscle, leading to bronchodilation.[1] Preclinical evaluation of this compound's efficacy is crucial and is typically performed in established animal models of allergic asthma. This document provides detailed protocols for two such models: the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced asthma models. Furthermore, it outlines key experimental procedures to assess the therapeutic effects of this compound on airway hyperresponsiveness (AHR), airway inflammation, and lung pathology.

This compound's Mechanism of Action

This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor located on the surface of airway smooth muscle cells.[1] Upon binding, it initiates a signaling cascade that leads to bronchodilation.

Signaling Pathway of this compound

Animal Models of Asthma

The choice of animal model is critical for evaluating the therapeutic potential of anti-asthma drugs. The most commonly used are the Ovalbumin (OVA) and House Dust Mite (HDM) induced models, which mimic key features of human allergic asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model that induces a robust Th2-mediated allergic airway inflammation.

Experimental Workflow:

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant as HDM is a common human allergen.

Experimental Workflow:

Quantitative Data Summary

Disclaimer: The following tables present illustrative data based on expected outcomes for a LABA like this compound in preclinical asthma models. Specific preclinical data for this compound monotherapy is not widely available in published literature.

Table 1: Effect of this compound on Airway Hyperresponsiveness (AHR) in OVA-Induced Asthma Model

| Treatment Group | Methacholine Concentration (mg/mL) | Airway Resistance (cmH₂O·s/mL) |

| Vehicle Control | 0 | 0.5 ± 0.05 |

| 6.25 | 1.2 ± 0.15 | |

| 12.5 | 2.5 ± 0.3 | |

| 25 | 4.8 ± 0.5 | |

| This compound (Low Dose) | 0 | 0.48 ± 0.04 |

| 6.25 | 0.9 ± 0.1 | |

| 12.5 | 1.8 ± 0.2 | |

| 25 | 3.5 ± 0.4 | |

| This compound (High Dose) | 0 | 0.45 ± 0.05 |

| 6.25 | 0.7 ± 0.08 | |

| 12.5 | 1.2 ± 0.15 | |

| 25 | 2.5 ± 0.3 |

Table 2: Effect of this compound on Inflammatory Cell Infiltration in BAL Fluid (HDM Model)

| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |

| Vehicle Control | 5.2 ± 0.6 | 3.5 ± 0.4 | 0.8 ± 0.1 | 0.5 ± 0.07 | 0.4 ± 0.05 |

| This compound (Low Dose) | 3.8 ± 0.5 | 2.1 ± 0.3 | 0.6 ± 0.08 | 0.4 ± 0.06 | 0.7 ± 0.09 |

| This compound (High Dose) | 2.5 ± 0.3 | 1.2 ± 0.2 | 0.4 ± 0.05 | 0.3 ± 0.04 | 0.6 ± 0.08 |

Table 3: Effect of this compound on Lung Inflammation and Mucus Production (Histological Scoring)

| Treatment Group | Peribronchial Inflammation Score (0-4) | Mucus Production (PAS Staining) Score (0-3) |

| Vehicle Control | 3.5 ± 0.4 | 2.8 ± 0.3 |

| This compound (Low Dose) | 2.5 ± 0.3 | 1.9 ± 0.2 |

| This compound (High Dose) | 1.5 ± 0.2 | 1.1 ± 0.1 |

Experimental Protocols

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice

Materials:

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum)

-

Sterile phosphate-buffered saline (PBS)

-

BALB/c mice (6-8 weeks old)

Procedure:

-

Sensitization:

-

On day 0, intraperitoneally (i.p.) inject each mouse with 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum in PBS.

-

On day 14, administer a booster i.p. injection of the same OVA/alum solution.

-

-

Challenge:

-

From day 21 to 23, expose the mice to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.

-

-

Treatment:

-

Administer this compound or vehicle control (e.g., intranasally or intratracheally) at the desired dose 30-60 minutes prior to each OVA challenge.

-

-

Endpoint Assessment:

-

24 hours after the final OVA challenge, perform endpoint assessments as described in the following protocols.

-

Protocol 2: House Dust Mite (HDM)-Induced Allergic Asthma in C57BL/6 Mice

Materials:

-

House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)

-

Sterile saline

-

C57BL/6 mice (6-8 weeks old)

Procedure:

-

Sensitization and Challenge:

-

On days 0, 1, and 2, lightly anesthetize the mice and intranasally instill 25 µg of HDM extract in 20 µL of sterile saline.

-

From day 14 to 18, challenge the mice daily with an intranasal administration of 5 µg of HDM extract in 20 µL of saline.

-

-

Treatment:

-

Administer this compound or vehicle control at the desired dose 30-60 minutes prior to each HDM challenge from day 14 to 18.

-

-

Endpoint Assessment:

-

24 hours after the final HDM challenge, proceed with endpoint measurements.

-

Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)

Materials:

-

Whole-body plethysmography system or invasive airway mechanics system (e.g., FlexiVent)

-

Methacholine (MCh)

-

Nebulizer

Procedure:

-

Place the mouse in the plethysmography chamber and allow it to acclimatize.

-

Record baseline airway resistance for 3-5 minutes.

-

Expose the mouse to nebulized saline as a control, and record airway resistance.

-

Subsequently, expose the mouse to increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for a fixed duration (e.g., 3 minutes per concentration).

-

Record airway resistance for 3-5 minutes after each MCh concentration.

-

Plot the dose-response curve of airway resistance against MCh concentration.

Protocol 4: Bronchoalveolar Lavage (BAL) Fluid Analysis

Materials:

-

Anesthesia (e.g., ketamine/xylazine)

-

Tracheal cannula

-

Ice-cold PBS with 0.1% BSA

-

Centrifuge

-

Hemocytometer

-

Cytospin

-

Differential staining solution (e.g., Diff-Quik)

Procedure:

-

Terminally anesthetize the mouse.

-

Expose the trachea and insert a tracheal cannula.

-

Instill 1 mL of ice-cold PBS with 0.1% BSA into the lungs and then gently aspirate. Repeat this process three times.

-

Pool the recovered BAL fluid on ice.

-

Centrifuge the BAL fluid at 300 x g for 10 minutes at 4°C.

-

Collect the supernatant for cytokine analysis (e.g., ELISA).

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential staining solution.

-

Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.

Protocol 5: Histological Analysis of Lung Inflammation

Materials:

-

4% paraformaldehyde (PFA)

-

Ethanol series (70%, 95%, 100%)

-

Xylene

-

Paraffin

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Periodic acid-Schiff (PAS) stain

Procedure:

-

After BAL fluid collection, perfuse the lungs with PBS and then inflate with 4% PFA.

-

Excise the lungs and fix them in 4% PFA overnight.

-

Dehydrate the tissue through a graded ethanol series and clear with xylene.

-

Embed the lungs in paraffin.

-

Cut 4-5 µm sections using a microtome and mount on slides.

-

H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin, followed by eosin. Dehydrate and mount. This stain is used to assess peribronchial and perivascular inflammatory cell infiltration.

-

PAS Staining: Deparaffinize and rehydrate the sections. Treat with periodic acid, followed by Schiff's reagent. Counterstain with hematoxylin. This stain is used to identify and quantify mucus-producing goblet cells.

-

Scoring: Score the stained sections for the severity of inflammation and mucus production using a semi-quantitative scoring system (e.g., 0=none, 1=mild, 2=moderate, 3=severe, 4=very severe).[2]

References

Application Notes and Protocols for Studying Vilanterol's Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the downstream signaling pathways of Vilanterol, a long-acting beta-2 adrenergic agonist (LABA), in cultured cells. The included methodologies cover the canonical Gs-cAMP pathway as well as potential non-canonical signaling routes.

Introduction to this compound Signaling